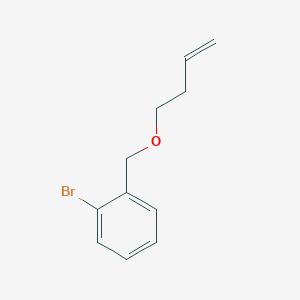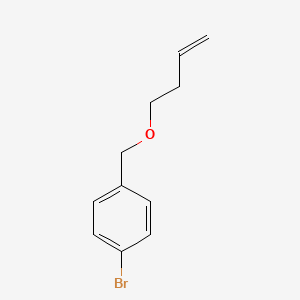![molecular formula C11H15BrO B7867259 1-Bromo-3-[(tert-butoxy)methyl]benzene](/img/structure/B7867259.png)
1-Bromo-3-[(tert-butoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(tert-butoxy)methyl]benzene is an organic compound with the molecular formula C11H15BrO It features a benzene ring substituted with a bromine atom at the 1-position and a [(tert-butoxy)methyl] group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(tert-butoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(tert-butoxy)methyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-[(tert-butoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Oxidation and Reduction: The [(tert-butoxy)methyl] group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or aluminum chloride in solvents like acetic acid or dichloromethane.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or alkylated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(tert-butoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Bromo-3-[(tert-butoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The [(tert-butoxy)methyl] group can also undergo various transformations, contributing to the compound’s versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-[(tert-butoxy)methyl]benzene
- 1-Bromo-4-[(tert-butoxy)methyl]benzene
- 1-Bromo-3-[(tert-butoxy)ethyl]benzene
Comparison: 1-Bromo-3-[(tert-butoxy)methyl]benzene is unique due to the specific positioning of the bromine and [(tert-butoxy)methyl] groups, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .
Eigenschaften
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQMJBMYCNCTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

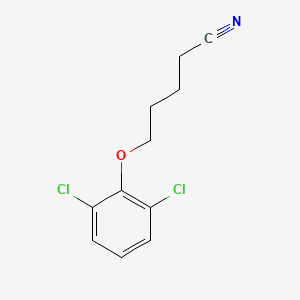



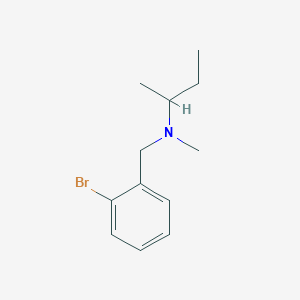
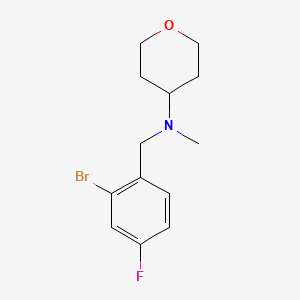
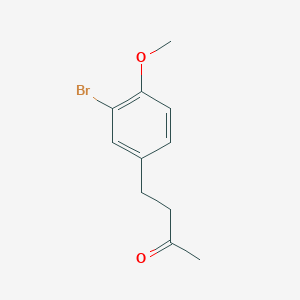
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)
